molecular formula C14H19N3O5 B1592854 H-Gly-Ala-Tyr-OH CAS No. 92327-84-9

H-Gly-Ala-Tyr-OH

Cat. No. B1592854
CAS RN: 92327-84-9
M. Wt: 309.32 g/mol
InChI Key: QIZJOTQTCAGKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Gly-Ala-Tyr-OH” is a tripeptide composed of the amino acids glycine (Gly), alanine (Ala), and tyrosine (Tyr) . It has a molecular weight of 309.32 and a chemical formula of C₁₄H₁₉N₃O₅ . It is a synthetic peptide, meaning it is not naturally occurring but is produced in a laboratory .


Synthesis Analysis

The synthesis of “H-Gly-Ala-Tyr-OH” involves the use of L-amino acid ligase, an enzyme that catalyzes the formation of a peptide bond between two amino acids . In one study, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK) . Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis .


Molecular Structure Analysis

The molecular structure of “H-Gly-Ala-Tyr-OH” is determined by the sequence and configuration of its constituent amino acids. The peptide bond formed between the amino acids gives the molecule its primary structure . The amide groups in the peptide are planar, and the configuration about the C−N bond is usually trans .


Chemical Reactions Analysis

The formation of the peptide bond in “H-Gly-Ala-Tyr-OH” involves a reaction between the carboxyl group of one amino acid and the amino group of another . This reaction does not occur spontaneously; instead, it requires the activation of the carboxyl group and the deactivation of all other amine functions to prevent competition for the acylation reagent .


Physical And Chemical Properties Analysis

“H-Gly-Ala-Tyr-OH” is a white powder . It has a molecular weight of 309.32 and a chemical formula of C₁₄H₁₉N₃O₅ . It should be stored at temperatures below -15°C .

Scientific Research Applications

Biomanufacturing

GLY-ALA-TYR: has been utilized in biomanufacturing, particularly in the synthesis of dipeptides like Ala-Tyr. This process involves multi-enzyme coupling reaction systems, which are a promising platform for biochemical production due to their high yield and substrate specificity . The tripeptide’s role in such systems is crucial for the efficient production of dipeptides, which have higher solubility and are of significant interest for various biochemical applications.

Antioxidant Research

In the field of antioxidants, GLY-ALA-TYR is part of the exploration into antioxidant peptides. These peptides are a focal point in food science, pharmaceuticals, and cosmetics due to their potential to scavenge free radicals and protect against oxidative stress . The tripeptide’s structure, which includes tyrosine, plays an important role in its antioxidant properties.

Melanin Synthesis

Research has shown that GLY-ALA-TYR can promote melanin synthesis. In a study, L-Alanyl-L-tyrosine, a related dipeptide, was synthesized and shown to enhance melanin production in a mouse melanoma cell model . This suggests potential applications in treatments for conditions like vitiligo and in the cosmetic industry for skin pigmentation enhancement.

Pharmacology

In pharmacology, peptides including sequences similar to GLY-ALA-TYR are being investigated for their analgesic properties. For example, a tetrapeptide with a structure closely resembling natural peptides showed promising results as a potential analgesic drug . This indicates the potential of GLY-ALA-TYR in the development of new pain-relief medications.

Biotechnology

GLY-ALA-TYR: is relevant in biotechnological applications, particularly in the biosynthesis of peptides. The tripeptide and its derivatives are used as substrates in enzymatic reactions to produce dipeptides with high nutritional and biological activity . These peptides can exhibit different physicochemical properties and biological activities compared to their constituent amino acids.

Cosmetics Industry

In cosmetics, bioactive peptides, including those containing sequences like GLY-ALA-TYR , are incorporated into products for their anti-aging, anti-inflammatory, and skin health-enhancing properties . The tripeptide’s ability to stimulate collagen and elastin synthesis makes it a valuable ingredient in skincare formulations.

Mechanism of Action

Target of Action

H-Gly-Ala-Tyr-OH, also known as Gly-Ala-Tyr, is a tripeptide composed of the amino acids glycine, alanine, and tyrosine . The primary targets of this compound are proteins and enzymes that interact with these amino acids. For instance, tyrosine, a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, is one of the primary targets for protein oxidation, which plays an essential role in cellular physiology and pathology .

Mode of Action

The interaction of H-Gly-Ala-Tyr-OH with its targets involves the formation of peptide bonds between the amino acids. This process is facilitated by enzymes such as L-amino acid ligase . The L-amino acid ligase from Bacillus subtilis was selected and coupled with the polyphosphate kinase from Sulfurovum lithotrophicum for regenerating ATP to produce Gly-Ala-Tyr in one pot .

Biochemical Pathways

The synthesis of H-Gly-Ala-Tyr-OH affects several biochemical pathways. The multi-enzyme coupling reaction system has become a promising biomanufacturing platform for biochemical production . The enzymatic cascade of Gly-Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase . This process leads to the production of the tripeptide, which can then interact with other molecules and affect downstream biochemical pathways.

Result of Action

The molecular and cellular effects of H-Gly-Ala-Tyr-OH’s action are primarily related to its role as a building block in protein synthesis. For instance, the dipeptide Tyr-Ala, a functional peptide with typical health benefits, was applied to alleviate oxidative stress in pancreatic islets under hyperglycemic conditions .

Action Environment

The action, efficacy, and stability of H-Gly-Ala-Tyr-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of peptide bonds during the synthesis of the compound . Additionally, factors such as temperature and the presence of other molecules can also influence the action of H-Gly-Ala-Tyr-OH.

Future Directions

The future directions for the research and application of “H-Gly-Ala-Tyr-OH” and similar peptides could involve further exploration of their physiological effects and potential therapeutic uses. For instance, peptides that enhance intercellular communication could potentially be used as antiarrhythmic agents . Additionally, the development of more efficient and sustainable methods for peptide synthesis could also be a focus of future research .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-8(16-12(19)7-15)13(20)17-11(14(21)22)6-9-2-4-10(18)5-3-9/h2-5,8,11,18H,6-7,15H2,1H3,(H,16,19)(H,17,20)(H,21,22)/t8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZJOTQTCAGKPU-KWQFWETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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